(2-エトキシ-3-フルオロフェニル)ボロン酸

説明

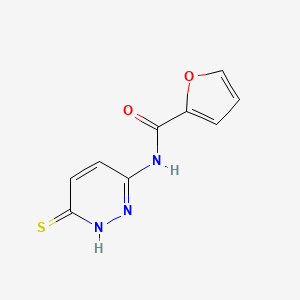

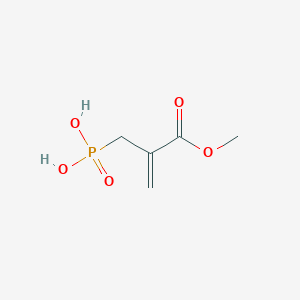

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .

Synthesis Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be synthesized through various methods. One common method is the reaction of an aryl halide with a boronic acid in the presence of a base . The exact synthesis process for “(2-Ethoxy-3-fluorophenyl)boronic acid” is not specified in the available literature.Molecular Structure Analysis

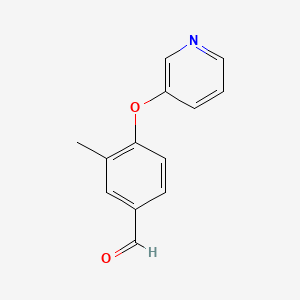

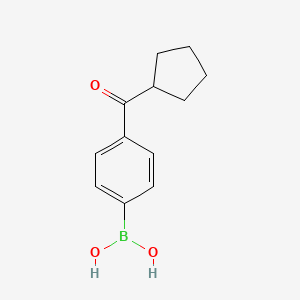

The molecular structure of “(2-Ethoxy-3-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and an ethoxy group attached . The exact positions of these groups on the phenyl ring can vary, leading to different isomers .Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . They can also participate in Rh-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.科学的研究の応用

液晶性化合物の合成

ボロン酸は、パラジウム触媒クロスカップリングによって、フルオロビフェニルシクロヘキセンやジフルオロターフェニルなどの新規液晶性化合物の合成に使用されます .

ロイコトリエン受容体アゴニストの開発

ボロン酸は、強力なロイコトリエンB4受容体アゴニストとして作用するo-フェニルフェノールの合成において役割を果たし、炎症性疾患の治療に有用である可能性があります .

ポリマー電解質のためのアニオン受容体

ボロン酸から誘導されたフェニルボロン酸カテコールエステルは、エネルギー貯蔵デバイスに不可欠なポリマー電解質のための有望なアニオン受容体として役立ちます .

炭水化物のための蛍光センサー

ボロン酸はジオールと環状エステルを形成し、蛍光の著しい変化をもたらします。 この特性は、炭水化物やその他の物質を認識するセンサーの開発に利用されます .

ATPの検出とセンシング

ボロン酸基は、ATPのリボース部分と相互作用してエステルを形成し、さまざまなセンシング方法によるATPの検出を支援します .

触媒的プロト脱ボロン化

ボロン酸は、アルキルボロン酸エステルの触媒的プロト脱ボロン化に関与しており、これは有機合成や医薬品用途において重要なプロセスです .

Safety and Hazards

作用機序

Target of Action

The primary target of the compound (2-Ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(2-Ethoxy-3-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Ethoxy-3-fluorophenyl)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids in general are known to be relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (2-Ethoxy-3-fluorophenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Ethoxy-3-fluorophenyl)boronic acid. For instance, the compound is known to be relatively stable under mild and functional group tolerant reaction conditions . Additionally, it is generally environmentally benign

特性

IUPAC Name |

(2-ethoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKMCPBXSPQEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681874 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010097-71-8 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)

![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)